molecular formula C25H27ClN6O4S B11228057 N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B11228057
M. Wt: 543.0 g/mol
InChI Key: GKHFIPSYPVMQAT-UHFFFAOYSA-N
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Description

N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a morpholine ring, a triazole ring, and a benzoxazine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the morpholine derivative, followed by the introduction of the triazole and benzoxazine moieties. Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and morpholine sites. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The morpholine and triazole rings are known to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The benzoxazine moiety may also play a role in the compound’s overall activity by stabilizing the molecular structure and enhancing its binding affinity to targets.

Comparison with Similar Compounds

N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can be compared with similar compounds such as:

Properties

Molecular Formula

C25H27ClN6O4S

Molecular Weight

543.0 g/mol

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-2-[[4-methyl-5-[1-(3-oxo-1,4-benzoxazin-4-yl)ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H27ClN6O4S/c1-16(32-20-5-3-4-6-21(20)36-14-23(32)34)24-28-29-25(30(24)2)37-15-22(33)27-17-7-8-19(18(26)13-17)31-9-11-35-12-10-31/h3-8,13,16H,9-12,14-15H2,1-2H3,(H,27,33)

InChI Key

GKHFIPSYPVMQAT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C(N1C)SCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)N4C(=O)COC5=CC=CC=C54

Origin of Product

United States

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